1-(tetrahydrofuran-2-yl)-N-(thiophen-3-ylmethyl)methanamine
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Overview
Description
1-(Tetrahydrofuran-2-yl)-N-(thiophen-3-ylmethyl)methanamine is an organic compound that features a tetrahydrofuran ring and a thiophene ring connected via a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tetrahydrofuran-2-yl)-N-(thiophen-3-ylmethyl)methanamine typically involves the following steps:
Formation of the Tetrahydrofuran Ring: This can be achieved through the cyclization of 1,4-dihalobutanes with a base.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.
Attachment of the Methanamine Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in these processes are selected to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
1-(Tetrahydrofuran-2-yl)-N-(thiophen-3-ylmethyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced thiophene derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methanamine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce reduced thiophene derivatives.
Scientific Research Applications
1-(Tetrahydrofuran-2-yl)-N-(thiophen-3-ylmethyl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.
Industry: Used in the development of materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism by which 1-(tetrahydrofuran-2-yl)-N-(thiophen-3-ylmethyl)methanamine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various pathways. The exact mechanism can vary and is often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1-(Tetrahydrofuran-2-yl)-N-(thiophen-2-ylmethyl)methanamine: Similar structure but with a different position of the thiophene ring.
1-(Tetrahydrofuran-2-yl)-N-(furan-3-ylmethyl)methanamine: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
1-(Tetrahydrofuran-2-yl)-N-(thiophen-3-ylmethyl)methanamine is unique due to the specific positioning of the thiophene ring, which can influence its reactivity and interactions. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
1-(oxolan-2-yl)-N-(thiophen-3-ylmethyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS/c1-2-10(12-4-1)7-11-6-9-3-5-13-8-9/h3,5,8,10-11H,1-2,4,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFUGRZKROKZCW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNCC2=CSC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406042 |
Source
|
Record name | 1-(Oxolan-2-yl)-N-[(thiophen-3-yl)methyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
892592-66-4 |
Source
|
Record name | 1-(Oxolan-2-yl)-N-[(thiophen-3-yl)methyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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